molecular formula C17H18N2O6 B2523099 N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2034518-03-9

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2523099
CAS No.: 2034518-03-9
M. Wt: 346.339
InChI Key: VZJMQBLFSDDCQA-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features both benzodioxole and furan moieties

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have shown a broad range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts such as KOH in ethanol under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide bond would produce an amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of benzodioxole and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-13(11-3-4-14-15(8-11)25-10-24-14)5-6-18-16(21)17(22)19-9-12-2-1-7-23-12/h1-4,7-8,13,20H,5-6,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJMQBLFSDDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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